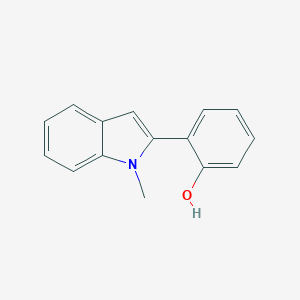![molecular formula C14H14N2S2 B428436 2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine](/img/structure/B428436.png)
2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine typically involves the reaction of 2-pyridinesulfenyl halides with alkenes. For example, the reaction of 2-pyridinesulfenyl chloride with 1,4-cyclohexadiene or 1,5-cyclooctadiene at room temperature in dichloromethane leads to the formation of the desired product . The reaction conditions include an equimolar ratio of reagents and a reaction time of approximately 5 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.
Aplicaciones Científicas De Investigación
2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine involves its interaction with molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can act as an electrophile or nucleophile in chemical reactions, depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Chlorocyclopentyl)sulfanyl]pyridine
- 2-[(6-Chlorocyclohex-3-en-1-yl)sulfanyl]pyridine
- 2-[(8-Chlorocyclooct-4-en-1-yl)sulfanyl]pyridine
Uniqueness
2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine is unique due to its specific structural arrangement, which allows for diverse chemical reactivity and potential biological activity. The presence of both sulfur and nitrogen atoms in the compound enhances its ability to participate in various chemical reactions and form coordination complexes with metal ions, making it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C14H14N2S2 |
|---|---|
Peso molecular |
274.4g/mol |
Nombre IUPAC |
2-[(E)-4-pyridin-2-ylsulfanylbut-2-enyl]sulfanylpyridine |
InChI |
InChI=1S/C14H14N2S2/c1-3-9-15-13(7-1)17-11-5-6-12-18-14-8-2-4-10-16-14/h1-10H,11-12H2/b6-5+ |
Clave InChI |
MDHLQNKEYWBKQU-AATRIKPKSA-N |
SMILES |
C1=CC=NC(=C1)SCC=CCSC2=CC=CC=N2 |
SMILES isomérico |
C1=CC=NC(=C1)SC/C=C/CSC2=CC=CC=N2 |
SMILES canónico |
C1=CC=NC(=C1)SCC=CCSC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-1-benzothiophen-3(2H)-one](/img/structure/B428353.png)
![1-phenyl-5-[(2-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzyl)sulfanyl]-1H-tetraazole](/img/structure/B428356.png)
![2-amino-N-[2-(4-benzyl-1-piperazinyl)ethyl]benzamide](/img/structure/B428357.png)

![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-N-propan-2-ylpropan-2-amine](/img/structure/B428361.png)

![N,N-diethyl-N-[2-(1H-indol-3-ylsulfanyl)ethyl]amine](/img/structure/B428364.png)

![4-Chloro-2-[(4-methyl-1-piperazinyl)carbonyl]phenylamine](/img/structure/B428367.png)

![N-(4-fluorophenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B428369.png)



